Tersolisib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

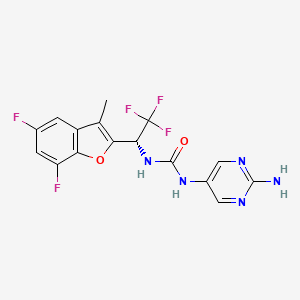

C16H12F5N5O2 |

|---|---|

Molecular Weight |

401.29 g/mol |

IUPAC Name |

1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea |

InChI |

InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m1/s1 |

InChI Key |

LGPNQALKGDDVBD-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=C(OC2=C1C=C(C=C2F)F)[C@H](C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2F)F)C(C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Signaling of Tersolisib

Introduction

Tersolisib, also known as STX-478, is an orally bioavailable and central nervous system (CNS) penetrant allosteric inhibitor.[1] It demonstrates high potency and selectivity for mutant forms of the phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA).[2] Specifically, this compound targets prevalent helical- and kinase-domain mutations, including the H1047R and H1047X variants.[2][3][4] Dysregulation of the PI3K/Akt/mammalian target of rapamycin (mTOR) pathway, often driven by activating mutations in PIK3CA, is a frequent event in various solid tumors, promoting cell growth, survival, and resistance to therapies. This compound's selective inhibition of mutant PI3Kα aims to provide a more targeted and potentially less toxic therapeutic approach compared to pan-PI3K inhibitors.

Core Mechanism and Downstream Signaling Pathway

This compound functions by selectively targeting and allosterically binding to mutated PIK3CA, thereby inhibiting its kinase activity. This targeted inhibition prevents the PI3K-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-bisphosphate (PIP3) at the cell membrane. The subsequent reduction in PIP3 levels leads to the suppression of the entire downstream PI3K/Akt/mTOR signaling cascade.

The key downstream signaling events modulated by this compound are:

-

Inhibition of Akt Phosphorylation: Reduced PIP3 levels prevent the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) at the cell membrane. This leads to a decrease in the phosphorylation and subsequent activation of all Akt isoforms.

-

Modulation of mTORC1 Activity: Activated Akt normally phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the mTOR complex 1 (mTORC1). By inhibiting Akt, this compound leads to the sustained activity of the TSC complex, which in turn inhibits mTORC1.

-

Suppression of Protein Synthesis and Cell Growth: The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors: the 40S ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E binding protein (4EBP1). This results in the suppression of protein synthesis and a halt in cell cycle progression and anabolic growth.

-

Induction of Apoptosis: The PI3K/Akt pathway is a critical regulator of cell survival. By inhibiting this pathway, this compound promotes apoptosis in tumor cells that harbor activating PIK3CA mutations.

The overall effect of this compound is the inhibition of tumor cell growth and the induction of apoptosis in cancers with PIK3CA H1047X mutations.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Target | Value | Reference |

| IC50 | Mutant PI3Kα (H1047R) | 9.4 nmol/L | |

| Selectivity | Mutant PI3Kα vs. Wild-Type | 14-fold greater for mutant |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Female BALB/c nude mice (CAL-33 xenograft) | This compound (p.o., daily for 28 days) | 30, 100 mg/kg | Dose-dependent reduction in tumor volume |

Table 3: Clinical Efficacy of this compound Monotherapy

| Clinical Trial | Patient Population | Treatment | Outcome | Reference |

| PIKALO-1 (Phase 1/2) | 22 breast cancer patients (most previously received a CDK4/6 inhibitor) | This compound monotherapy | 23% Overall Response Rate (ORR) |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the results and for designing future studies.

In Vitro Selectivity Assay

-

Objective: To determine the selectivity of this compound for mutant PI3Kα over the wild-type form.

-

Cell Line: MCF10A cells engineered to harbor the H1047R kinase-domain mutation were utilized.

-

Methodology:

-

MCF10A-H1047R cells were cultured under standard conditions.

-

Cells were treated with a range of this compound concentrations (e.g., 0-10,000 nM) for a specified duration (e.g., 1 hour).

-

Following treatment, cell lysates were prepared and subjected to downstream analysis, such as Western blotting, to assess the phosphorylation status of Akt and other pathway components.

-

The concentration of this compound required to inhibit 50% of the mutant PI3Kα activity (IC50) was calculated and compared to the IC50 against wild-type PI3Kα to determine selectivity.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Female BALB/c nude mice were used.

-

Methodology:

-

CAL-33 human cancer cells were subcutaneously implanted into the mice to establish tumors.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was formulated for oral administration (p.o.). A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO and corn oil.

-

Mice in the treatment groups received single daily oral doses of this compound (e.g., 30 mg/kg and 100 mg/kg) for a defined period, such as 28 days.

-

Tumor volume was measured regularly throughout the study to assess the treatment effect.

-

At the end of the study, tumors could be excised for further pharmacodynamic and biomarker analysis.

-

References

Tersolisib (STX-478): A Deep Dive into a Mutant-Selective PI3Kα Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3Kα over the wild-type (WT) enzyme, a characteristic that positions it as a promising therapeutic agent with a potentially wider therapeutic window and improved safety profile compared to non-selective PI3Kα inhibitors.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and clinical development status, with a focus on its role in cancer research.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway with Precision

This compound functions as a potent and selective inhibitor of the PI3Kα isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.

Unlike pan-PI3K inhibitors or even isoform-selective inhibitors that target both wild-type and mutant forms, this compound is an allosteric inhibitor that preferentially binds to a novel pocket on mutant PI3Kα. This selectivity is particularly pronounced for the common helical- and kinase-domain mutations, such as H1047R. By selectively inhibiting the mutant enzyme, this compound effectively downregulates the PI3K/AKT/mTOR pathway in cancer cells harboring these mutations, leading to the inhibition of tumor cell growth and the induction of apoptosis, while sparing the normal physiological functions of wild-type PI3Kα. This targeted approach is designed to mitigate common toxicities associated with PI3K inhibition, such as hyperglycemia and rash.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. First-in-Human Study of STX-478 as Monotherapy and in Combination With Other Antineoplastic Agents in Participants With Advanced Solid Tumors [clin.larvol.com]

- 3. Facebook [cancer.gov]

- 4. CareAcross [careacross.com]

- 5. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Tersolisib's Selectivity for PI3K Alpha H1047R Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα, is a hallmark of numerous cancers. The H1047R mutation, a hotspot mutation in the kinase domain of p110α, is one of the most common oncogenic drivers in solid tumors, including breast, gynecologic, and head and neck cancers.[1][2] Tersolisib (formerly STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor that demonstrates significant selectivity for mutant forms of PI3Kα, particularly the H1047R variant.[3][4][5] This technical guide provides an in-depth overview of this compound's selectivity profile, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.

Mechanism of Action and Selectivity Profile

This compound is a mutant-selective, allosteric inhibitor of PI3Kα. Unlike orthosteric inhibitors that compete with ATP at the active site, this compound binds to a novel allosteric pocket, leading to a conformational change that selectively inhibits the activity of mutant PI3Kα. This allosteric mechanism is the basis for its remarkable selectivity for the H1047R mutant over the wild-type (WT) enzyme. The H1047R mutation is believed to alter the conformational landscape of PI3Kα, increasing the accessibility of this cryptic allosteric pocket.

The selectivity of this compound for the H1047R mutant is a key attribute, as it allows for potent inhibition of the oncogenic driver while sparing the wild-type PI3Kα, which plays a crucial role in normal physiological processes such as glucose metabolism. Inhibition of wild-type PI3Kα is associated with significant toxicities, including hyperglycemia and rash, which have limited the therapeutic window of non-selective PI3K inhibitors. By selectively targeting the mutant protein, this compound has the potential for a wider therapeutic index and improved safety profile.

Quantitative Selectivity Data

The following table summarizes the in vitro potency and selectivity of this compound against various PI3Kα isoforms.

| Target | IC50 (nM) | Fold Selectivity (vs. WT) |

| PI3Kα H1047R | 9.4 | 14 |

| PI3Kα Wild-Type (WT) | 131 | 1 |

| PI3Kα E545K | 71 | 1.8 |

| PI3Kα E542K | 113 | 1.2 |

Data compiled from multiple sources.

Experimental Protocols

The characterization of this compound's selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of purified PI3Kα by measuring the amount of ADP produced.

-

Objective: To determine the IC50 of this compound against wild-type and mutant PI3Kα enzymes.

-

Materials:

-

Recombinant human PI3Kα (p110α/p85α) wild-type and H1047R, E545K, E542K mutants.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA.

-

Lipid Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

-

ATP.

-

This compound.

-

384-well plates.

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 0.5 µL of this compound dilution or vehicle (DMSO).

-

Prepare a mixture of PI3K enzyme and lipid substrate in PI3K Reaction Buffer.

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Phospho-AKT (pAKT) Assay (AlphaLISA® SureFire® Ultra™)

This immunoassay measures the phosphorylation of AKT at Serine 473, a key downstream effector of PI3K signaling, in a cellular context.

-

Objective: To assess the ability of this compound to inhibit PI3Kα signaling in cells expressing wild-type or mutant PI3Kα.

-

Cell Lines:

-

T47D (human breast cancer cell line, heterozygous for PIK3CA H1047R).

-

SKBR3 (human breast cancer cell line, PIK3CA wild-type).

-

-

Materials:

-

AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) kit.

-

T47D and SKBR3 cells.

-

Cell culture medium and supplements.

-

This compound.

-

96-well and 384-well plates.

-

-

Protocol:

-

Seed T47D and SKBR3 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Lyse the cells using the provided lysis buffer for 10 minutes with shaking.

-

Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.

-

Add 5 µL of the Acceptor bead mix and incubate for 1 hour at room temperature.

-

Add 5 µL of the Donor bead mix and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.

-

Objective: To evaluate the effect of this compound on the proliferation and survival of cancer cell lines with different PIK3CA mutation statuses.

-

Cell Lines: T47D and SKBR3.

-

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

T47D and SKBR3 cells.

-

Cell culture medium and supplements.

-

This compound.

-

Opaque-walled 96-well plates.

-

-

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.

-

Visualizations

Signaling Pathway

References

Tersolisib's Impact on the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3Kα over the wild-type (WT) enzyme.[3] This mutant-selective mechanism of action is designed to offer a wider therapeutic window by minimizing the metabolic side effects, such as hyperglycemia, that are commonly associated with non-selective PI3Kα inhibitors.[4][5] By specifically targeting oncogenic PI3Kα, this compound effectively downregulates the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is frequently dysregulated in various cancers. This targeted inhibition leads to apoptosis and tumor growth inhibition in preclinical models and has shown promising anti-tumor activity in clinical trials.

Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα

This compound distinguishes itself from many other PI3Kα inhibitors through its allosteric mode of action. Instead of competing with ATP at the catalytic site, this compound binds to a novel, previously undescribed allosteric pocket within the PI3Kα enzyme. This binding is particularly effective in the context of oncogenic mutations.

The PI3Kα enzyme is a heterodimer composed of a catalytic subunit (p110α) and a regulatory subunit (p85). Activating mutations in the PIK3CA gene, which encodes p110α, are among the most common oncogenic drivers in human cancers. These mutations, frequently occurring in the helical and kinase domains (e.g., H1047R, E542K, E545K), relieve the inhibitory function of the p85 subunit, leading to constitutive activation of the kinase and downstream signaling.

This compound's allosteric binding stabilizes a conformation of the mutant PI3Kα enzyme that is less active, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent and selective inhibition of mutant PI3Kα isoforms. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various PI3Kα variants compared to the wild-type enzyme.

| Target | This compound (STX-478) IC50 (nmol/L) | Selectivity vs. WT |

| PI3Kα H1047R | 9.4 | 14-fold |

| PI3Kα WT | 131 | - |

Data compiled from publicly available sources.

Preclinical In Vivo Efficacy

This compound has shown significant anti-tumor activity in xenograft models of human cancers harboring PIK3CA mutations.

| Xenograft Model | Dosing | Outcome |

| CAL-33 (Head and Neck Squamous Cell Carcinoma) | 30, 100 mg/kg; p.o.; single daily for 28 days | Dose-dependent reduction in tumor volume. |

| Various (Colon, Lung, HNSCC, Breast) | 100 mg/kg | Tumor growth inhibition was either similar to or better than alpelisib. |

Data compiled from publicly available sources.

Clinical Trial Data

Initial clinical data from the Phase 1/2 PIKALO-1 trial (NCT05768139) have demonstrated the clinical potential of this compound in patients with advanced solid tumors harboring PIK3CA mutations.

| Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| PIKALO-1 (Phase 1/2) | Advanced solid tumors with PIK3CA mutations (n=43) | This compound Monotherapy | 21% | 67% |

| PIKALO-1 (Phase 1/2) | Breast cancer patients (n=22), previously treated with a CDK4/6 inhibitor | This compound Monotherapy | 23% | Not Reported |

Data compiled from publicly available sources.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard methodologies for evaluating PI3K/Akt/mTOR pathway inhibitors and may require optimization for specific cell lines or experimental conditions.

In Vitro PI3Kα Kinase Assay (Luminescent)

This assay quantifies the kinase activity of recombinant PI3Kα by measuring the amount of ADP produced during the phosphorylation of PIP2.

Materials:

-

Recombinant human PI3Kα (mutant and WT isoforms)

-

PIP2 substrate

-

ATP

-

Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

-

This compound

-

ADP-Glo™ Kinase Assay kit

-

White, opaque 96-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add the PI3Kα enzyme and the PIP2 substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of PI3Kα, such as Akt and S6 ribosomal protein.

Materials:

-

Cancer cell line with a known PIK3CA mutation

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6, anti-total Akt, anti-total S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT or Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell line with a known PIK3CA mutation

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of HCl and isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in 96-well plates.

-

After cell adherence, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

Add the MTT or Resazurin solution to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

This compound represents a promising next-generation therapeutic for cancers driven by PIK3CA mutations. Its mutant-selective, allosteric mechanism of action provides a clear differentiation from earlier PI3K inhibitors, with the potential for an improved safety and efficacy profile. The robust preclinical data and encouraging early clinical results underscore its potential to become a valuable component of the therapeutic arsenal for a variety of solid tumors. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits, both as a monotherapy and in combination with other anti-cancer agents.

References

Tersolisib: A Technical Guide to a Mutant-Selective PI3Kα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It exhibits high selectivity for cancer-associated mutations in the PIK3CA gene, particularly in the kinase (H1047X) and helical domains, while largely sparing the wild-type (WT) enzyme. This mutant-selective profile is designed to mitigate the metabolic side effects, such as hyperglycemia, commonly associated with non-selective PI3Kα inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data for this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical identity and key physicochemical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea | [1] |

| Synonyms | STX-478, LY4064809 | [2],[3] |

| CAS Number | 2883540-92-7 | [2] |

| Molecular Formula | C₁₆H₁₂F₅N₅O₂ | [2] |

| Molecular Weight | 401.29 g/mol |

Table 1: Chemical Identifiers of this compound.

| Property | Value | Reference |

| Solubility | DMSO: ≥ 100 mg/mL (249.20 mM) | |

| Ethanol: 20 mg/mL | ||

| Water: Insoluble | ||

| pKa | Data not available | |

| Melting Point | Data not available |

Table 2: Physicochemical Properties of this compound.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound is a highly potent and selective allosteric inhibitor of mutant PI3Kα. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene, is a frequent event in various cancers.

This compound selectively binds to an allosteric site on the mutant PI3Kα enzyme, leading to the inhibition of its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase AKT and the mammalian target of rapamycin (mTOR). By inhibiting this pathway, this compound induces apoptosis and inhibits the growth of tumor cells that harbor activating PIK3CA mutations. A key advantage of this compound is its significantly lower affinity for wild-type PI3Kα, which is believed to be responsible for the metabolic toxicities, such as hyperglycemia, observed with less selective inhibitors.

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent and selective inhibition of mutant PI3Kα in biochemical and cellular assays.

| Target/Cell Line | IC₅₀ (nM) | Assay Type | Reference |

| PI3Kα H1047R (mutant) | 9.4 | Biochemical | |

| PI3Kα E545K (mutant) | 71 | Biochemical | |

| PI3Kα E542K (mutant) | 113 | Biochemical | |

| PI3Kα (wild-type) | 131 | Biochemical | |

| MCF10A H1047R | - | pAKT Inhibition |

Table 3: In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy

In preclinical xenograft models, this compound has shown robust and durable anti-tumor activity.

| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| CAL-33 Xenograft (mouse) | This compound | 30, 100 mg/kg, p.o., daily | Dose-dependent reduction in tumor volume |

Table 4: In Vivo Efficacy of this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that this compound has good oral bioavailability and a long half-life, supporting once-daily dosing.

| Species | Dose | Cmax | Tmax | AUC | Half-life | Reference |

| Mouse | 30, 100, 300 mg/kg, p.o. | Data not fully available | Data not fully available | Exposures bracketed the IC₈₀ for relevant cell lines | ~60 hours | , |

Table 5: Preclinical Pharmacokinetic Parameters of this compound in Mice.

Clinical Development

This compound is currently being evaluated in clinical trials for the treatment of advanced solid tumors harboring PIK3CA mutations. The first-in-human Phase 1/2 study is known as the PIKALO-1 trial (NCT05768139).

PIKALO-1 Trial (NCT05768139)

This is a multipart, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anticancer agents.

Key Preliminary Findings:

-

Overall Response Rate (ORR):

-

23% in patients with HR+/HER2- breast cancer (n=22).

-

44% in patients with gynecological tumors.

-

-

Safety: this compound was generally well-tolerated, with a low incidence of severe hyperglycemia, a common dose-limiting toxicity of other PI3K inhibitors.

Experimental Protocols

PI3Kα HTRF Assay

This protocol describes a method for measuring the in vitro inhibitory activity of this compound against PI3Kα using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing MgCl₂, DTT, and other necessary components. Prepare stock solutions of PI3Kα enzyme, PIP2 substrate, ATP, and this compound at various concentrations.

-

Assay Plate Setup: In a 384-well plate, add the reaction buffer, PI3Kα enzyme, and this compound (or vehicle control).

-

Initiate Reaction: Add PIP2 and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the HTRF detection reagents. These typically include a Europium cryptate-labeled antibody that detects the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tracer.

-

Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm. The ratio of these signals is used to determine the amount of product formed.

-

Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for PI3K Pathway Signaling

This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells with known PIK3CA mutations (e.g., MCF-7, T47D) to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of p-AKT.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to measure the effect of this compound on the viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence signals to the vehicle control and plot the percentage of viable cells against the drug concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.

In Vivo Xenograft Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CAL-33, which has a PIK3CA H1047R mutation) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-AKT).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).

Conclusion

This compound is a promising mutant-selective PI3Kα inhibitor with a favorable preclinical profile. Its ability to potently inhibit cancer cells with PIK3CA mutations while sparing the wild-type enzyme offers the potential for an improved therapeutic window compared to non-selective inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced solid tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other next-generation PI3K pathway inhibitors.

References

Methodological & Application

Application Notes and Protocols for Tersolisib (STX-478) in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] It is a highly potent and mutant-selective inhibitor, specifically targeting common oncogenic mutations in the kinase and helical domains of PI3Kα, such as the H1047R variant.[5] This selectivity for mutant forms over wild-type (WT) PI3Kα is designed to enhance the therapeutic window, potentially reducing toxicities like hyperglycemia, rash, and diarrhea that are common with non-selective PI3K inhibitors. Preclinical and clinical data have shown that this compound can lead to robust and durable tumor regression in various cancer models with PIK3CA mutations.

These application notes provide detailed protocols for the in vitro use of this compound in cell culture to assess its mechanism of action and anti-proliferative effects.

Mechanism of Action

This compound functions as an allosteric inhibitor that selectively binds to a previously undescribed pocket in mutant PI3Kα. This binding event prevents the activation of the downstream PI3K/Akt/mTOR signaling pathway, which is a critical driver of cell growth, survival, and proliferation in many cancers. By specifically inhibiting the mutant PI3Kα, this compound leads to apoptosis and growth inhibition in tumor cells harboring these mutations. This compound has demonstrated a 14-fold greater selectivity for mutant PI3Kα over the wild-type form.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various forms of PI3Kα and its effect on cell viability in a mutant cell line.

Table 1: Biochemical Potency of this compound (STX-478) against PI3Kα Isoforms

| PI3Kα Form | Mutation Type | IC50 (nmol/L) |

| H1047R | Kinase Domain | 9.4 |

| E542K | Helical Domain | 113 |

| E545K | Helical Domain | 71 |

| Wild-Type (WT) | - | 131 |

| Data sourced from biochemical assays. |

Table 2: Cellular Activity of this compound (STX-478) in Isogenic MCF10A Cells

| Cell Line | PIK3CA Status | Endpoint | Result |

| MCF10A | H1047R (Kinase) | p-AKT (Ser473) Inhibition | Selective inhibition |

| MCF10A | E545K (Helical) | p-AKT (Ser473) Inhibition | Less potent inhibition |

| MCF10A | Wild-Type (WT) | p-AKT (Ser473) Inhibition | Minimal inhibition |

| Based on target engagement studies. |

Experimental Protocols

Preparation of this compound (STX-478) Stock Solution

Materials:

-

This compound (STX-478) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 10 to 80 mM. For example, to prepare a 10 mM stock, dissolve 4.01 mg of this compound (MW: 401.29 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).

Cell Culture and Maintenance

Recommended Cell Lines:

-

MCF10A (isogenic lines): Useful for comparing the effects on WT vs. specific PIK3CA mutant backgrounds (e.g., H1047R, E545K).

-

T47D: An estrogen receptor-positive (ER+) breast cancer cell line with an endogenous PIK3CA H1047R mutation.

-

CAL-33: A head and neck squamous cell carcinoma line used in xenograft models.

General Culture Conditions:

-

Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency.

In Vitro Cell Viability (Proliferation) Assay

This protocol determines the effect of this compound on the proliferation of cancer cells.

Caption: Workflow for a typical cell viability assay.

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well clear bottom plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.

-

Adhesion: Allow the cells to adhere by incubating the plate for 24 hours at 37°C.

-

Drug Preparation: Prepare serial dilutions of this compound in growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity. A typical concentration range to test is 0 to 10,000 nM.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, according to the manufacturer’s instructions.

-

Data Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blot for PI3K Pathway Inhibition

This protocol assesses the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm target engagement.

Procedure:

-

Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for a short duration, typically 1-4 hours, to observe direct effects on signaling.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT, showing the extent of pathway inhibition.

References

Application Notes and Protocols: Preparation of Tersolisib Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the PI3Kα (phosphoinositide 3-kinase alpha) enzyme, particularly effective against common mutations.[1] For in vitro studies, a well-characterized and properly prepared stock solution is crucial for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 401.29 g/mol | [2][3][4][5] |

| Solubility in DMSO | Up to 100 mg/mL (249.20 mM) | |

| Appearance | White to off-white solid | |

| Storage of Solid | -20°C for up to 3 years | |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (sterile)

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of this compound.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 401.29 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.01 mol/L x 401.29 g/mol x 0.001 L = 0.0040129 g = 4.01 mg

-

-

-

Dissolve in DMSO: Add the appropriate volume of fresh DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

Ensure Complete Dissolution:

-

Cap the vial securely and vortex thoroughly until the powder is completely dissolved.

-

If dissolution is slow or particulates are observed, sonication in an ultrasonic water bath for a few minutes can aid in solubilization. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.

-

-

Aliquot and Store:

-

Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway for this compound and the experimental workflow for preparing the stock solution.

Caption: PI3Kα signaling pathway and the inhibitory action of this compound.

Caption: Workflow for preparing this compound stock solution in DMSO.

Safety Precautions

-

This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

Application Notes and Protocols for Tersolisib (GSK2126458) in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of recommended concentrations of Tersolisib (also known as GSK2126458), a potent PI3K/mTOR inhibitor, for use in various cancer cell lines. The provided protocols and diagrams are intended to guide researchers in determining optimal experimental conditions.

Introduction

This compound is a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] It has shown significant anti-proliferative activity in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development. This compound specifically targets the p110α, β, δ, and γ isoforms of PI3K, as well as mTORC1 and mTORC2.[1] Notably, it is also a mutant-selective allosteric inhibitor of PI3Kα, with high potency against the common H1047R activating mutation.[3] This document provides a compilation of reported 50% inhibitory concentration (IC50) values and a detailed protocol for determining the optimal concentration for your specific cancer cell line.

Data Presentation: Recommended this compound Concentrations

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and the assay being performed.

| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time | Reference |

| T47D | Breast Cancer | 3 | Cell Proliferation Assay | - | [2] |

| BT474 | Breast Cancer | 2.4 | Cell Proliferation Assay | - | |

| HCT116 | Colon Cancer | 10 | MTT Assay | 72 hours | |

| Bel7404 | Liver Cancer | 10 | MTT Assay | 72 hours | |

| MDA-MB-231 | Breast Cancer | 130 | MTT Assay | 72 hours | |

| PI3Kα-H1047R mutant | - | 9.4 | - | - | |

| T47D (pAkt-S473) | Breast Cancer | 0.41 | Western Blot | - | |

| BT474 (pAkt-S473) | Breast Cancer | 0.18 | Western Blot | - |

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To determine the optimal concentration of this compound for a specific cancer cell line, a dose-response experiment is necessary. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Experimental Workflow for Determining IC50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Detailed Methodology for MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (GSK2126458)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is from 0.1 nM to 10 µM. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be consistent across experiments.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R, or Python).

-

Disclaimer: These protocols and concentration ranges are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

Application Notes and Protocols for In vivo Dosing and Administration of Tersolisib in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (STX-478) is a potent and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It demonstrates high selectivity for cancer-associated mutations in the PI3Kα helical and kinase domains, such as the H1047R variant, while sparing the wild-type enzyme.[1][2] This selectivity is thought to contribute to a more favorable safety profile, particularly concerning metabolic dysregulation like hyperglycemia, which is a common side effect of less selective PI3K inhibitors.[1] this compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols and quantitative data from preclinical studies.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound targets the p110α catalytic subunit of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival. By selectively inhibiting mutant PI3Kα, this compound effectively blocks this signaling cascade in cancer cells harboring these mutations, leading to cell cycle arrest and apoptosis.

References

- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tersolisib (STX-478) Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (STX-478) is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It is designed to target tumors harboring activating mutations in the PIK3CA gene, which are prevalent in various solid tumors, including breast, gynecological, and head and neck squamous cell carcinomas.[3][4] By selectively inhibiting the mutant form of PI3Kα, this compound aims to provide a wider therapeutic window and mitigate toxicities associated with non-selective PI3K inhibitors, such as hyperglycemia and rash.[3] Preclinical studies in xenograft mouse models have demonstrated the robust anti-tumor efficacy of this compound, both as a monotherapy and in combination with other targeted agents.

These application notes provide a detailed protocol for establishing and conducting xenograft mouse model studies to evaluate the in vivo efficacy of this compound.

Signaling Pathway

This compound selectively binds to and inhibits the activity of mutant PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancer cells with PIK3CA mutations, this pathway is often constitutively active, driving tumorigenesis. This compound's inhibition of mutant PI3Kα leads to decreased phosphorylation of Akt and downstream effectors, ultimately resulting in apoptosis and inhibition of tumor cell growth.

Experimental Protocols

I. Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the procedure for establishing a CDX model using a cancer cell line with a known PIK3CA mutation.

A. Materials

-

Cell Line: PIK3CA-mutant cancer cell line (e.g., CAL-33 [HNSCC, H1047R])

-

Animals: 6-8 week old female BALB/c nude mice. For certain cell lines like T47D, NOD scid gamma (NSG) mice may be required.

-

Reagents:

-

Complete cell culture medium (specific to the cell line)

-

Matrigel (or other suitable extracellular matrix)

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (STX-478)

-

Vehicle solution (see formulation section)

-

-

Equipment:

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) with needles (27-30 gauge)

-

Calipers

-

Animal balance

-

Oral gavage needles

-

B. Procedure

-

Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the logarithmic growth phase.

-

Cell Preparation for Implantation:

-

Wash cells with sterile PBS and resuspend in a 50:50 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

-

Keep the cell suspension on ice to prevent the Matrigel from solidifying.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the animals for tumor growth.

-

Measure tumor dimensions 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of approximately 150-250 mm3, randomize the mice into treatment and control groups.

-

Record the initial tumor volume and body weight of each mouse.

-

-

This compound Administration:

-

Prepare this compound formulation and vehicle control (see formulation section).

-

Administer this compound or vehicle control orally (p.o.) once daily (q.d.) via oral gavage.

-

-

Endpoint and Data Collection:

-

Continue treatment for the specified duration (e.g., 28 days).

-

Monitor tumor volume and body weight 2-3 times per week.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

II. Patient-Derived Xenograft (PDX) Model Protocol

PDX models often provide a more predictive translational model for oncology drug development.

A. Materials

-

PDX Model: Established and characterized PDX model with a known PIK3CA mutation.

-

Animals: Immunodeficient mice (e.g., NOD scid gamma).

-

Reagents and Equipment: Same as for the CDX model.

B. Procedure

-

Tumor Implantation:

-

Under sterile conditions, implant a small fragment (approx. 20-30 mm3) of the PDX tumor subcutaneously into the flank of each mouse.

-

-

Tumor Growth, Randomization, and Treatment:

-

Follow the same procedures for tumor growth monitoring, randomization, and treatment as described for the CDX model.

-

-

Endpoint and Data Collection:

-

Follow the same endpoint and data collection procedures as described for the CDX model.

-

III. This compound Formulation for Oral Administration

A. DMSO/PEG300/Tween-80/Saline Formulation

-

Dissolve this compound in DMSO to create a stock solution.

-

For a 1 mL working solution, add the appropriate volume of the DMSO stock to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween-80 and mix until clear.

-

Add saline to adjust the final volume to 1 mL.

-

This formulation should be used immediately.

B. DMSO/Corn Oil Formulation

-

Dissolve this compound in DMSO to create a stock solution.

-

For a 1 mL working solution, add the appropriate volume of the clear DMSO stock solution to corn oil to achieve the final desired concentration and mix thoroughly.

-

This mixed solution should be used immediately for optimal results.

Experimental Workflow

Data Presentation

The following tables summarize representative quantitative data from preclinical xenograft studies of this compound.

Table 1: In Vivo Efficacy of this compound (STX-478) Monotherapy in CDX Models

| Cell Line | Cancer Type | PIK3CA Mutation | Mouse Strain | This compound Dose (mg/kg, p.o., q.d.) | Outcome | Reference |

| CAL-33 | HNSCC | H1047R | BALB/c nude | 30, 100 | Dose-dependent reduction in tumor volume | |

| T47D | Breast Cancer | E545K | NSG | Not Specified | Tumor growth suppression |

Table 2: In Vivo Efficacy of this compound (STX-478) in Combination Therapy in PDX Models

| PDX Model | Cancer Type | PIK3CA Mutation(s) | Treatment Groups | Outcome | Reference |

| ST928 | ER+/HER2+ Breast Cancer | H1047R | This compound + Palbociclib | Near-complete tumor growth inhibition | |

| ST1056 | ER+/HER2- Breast Cancer | H1047R | This compound + Fulvestrant | Durable tumor suppression | |

| ST1799 | Breast Cancer | E542K/H1065L | This compound | Tumor growth inhibition | |

| ST2652 | Breast Cancer | E545K | This compound | Tumor growth inhibition |

Table 3: Comparative Efficacy of this compound vs. Alpelisib

| Xenograft Model | PIK3CA Mutation | This compound Dose (mg/kg) | Alpelisib Dose (mg/kg) | Comparative Efficacy | Reference |

| Multiple CDX & PDX | Kinase & Helical Domain | 100 | 50 (high-dose) | Similar or superior efficacy to high-dose alpelisib |

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines. The specific details of the protocols may need to be optimized for different cell lines, PDX models, and experimental conditions.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. selleckchem.com [selleckchem.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tersolisib (STX-478) in Sensitive Cell Lines

Introduction

Tersolisib (formerly STX-478) is a potent and selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] It demonstrates significant efficacy in preclinical models of cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various solid tumors, promoting cell growth, proliferation, and survival.[3] this compound has shown notable activity against cell lines with specific PIK3CA mutations, such as the H1047R kinase domain mutation. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in sensitive human cell lines, including MCF10A (engineered to express PIK3CA H1047R), T47D (ductal carcinoma of the breast), and CAL-33 (squamous cell carcinoma of the head and neck).

Cell Line Sensitivity to this compound

This compound exhibits differential sensitivity across various cell lines, primarily dependent on their PIK3CA mutation status. The following table summarizes the key quantitative data regarding the sensitivity of MCF10A (H1047R), T47D, and CAL-33 cell lines to this compound.

| Cell Line | Cancer Type | PIK3CA Mutation Status | Parameter | Value | Notes |

| MCF10A (H1047R) | Non-tumorigenic Breast Epithelial (Engineered) | H1047R | IC50 (Biochemical Assay) | 9.4 nM | This value represents the concentration required for 50% inhibition of the mutant PI3Kα enzyme activity.[1] |

| T47D | Breast Ductal Carcinoma | H1047R | IC50 (Cell Proliferation) | 116 nM | This value reflects the concentration at which a 50% inhibition of cell growth is observed. |

| CAL-33 | Head and Neck Squamous Cell Carcinoma | H1047R | IC50 (in vitro pAKT) | 18 nM | This value indicates the concentration for 50% inhibition of AKT phosphorylation in cell culture. |

| CAL-33 | Head and Neck Squamous Cell Carcinoma | H1047R | IC50 (in vivo pAKT) | 45 nM | This value represents the concentration for 50% inhibition of AKT phosphorylation in a xenograft tumor model. |

Signaling Pathway Affected by this compound

This compound primarily targets the PI3Kα enzyme, a critical component of the PI3K/AKT/mTOR signaling cascade. By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (p-AKT) results in the downstream inhibition of mTOR and other effector proteins involved in cell cycle progression, proliferation, and survival.

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on sensitive cell lines.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Caption: Workflow for the MTS-based cell viability assay.

Materials:

-

MCF10A, T47D, or CAL-33 cells

-

Complete growth medium specific to each cell line

-

This compound (STX-478)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and use a non-linear regression model to calculate the IC50 value.

-

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

Caption: Workflow for Western Blot analysis of pathway proteins.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

References

- 1. selleckchem.com [selleckchem.com]

- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Tersolisib IC50 in Diverse Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), with pronounced activity against cancer cells harboring activating mutations in the PIK3CA gene.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis.[4] this compound's mechanism of action involves selectively targeting mutant forms of PI3Kα, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival and proliferation.[1]

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound across various cancer cell lines is crucial for understanding its therapeutic potential, identifying sensitive and resistant cancer types, and guiding further preclinical and clinical development. These application notes provide detailed protocols for assays commonly used to measure the IC50 of this compound, focusing on cell-based viability assays and in vitro kinase assays.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in different cell lines. This data highlights the compound's selectivity for cells with specific PIK3CA mutations.

| Cell Line | Cancer Type | PIK3CA Mutation Status | Assay Type | IC50 (nM) | Reference |

| T47D | Breast Cancer | H1047R (kinase domain) | CellTiter-Glo | 116 | |

| MCF10A | Breast (non-tumorigenic) | Engineered H1047R | Not Specified | Selective Inhibition | |

| PI3Kα H1047R mutant | N/A | H1047R (kinase domain) | Biochemical Assay | 9.4 |

Note: IC50 values can be influenced by experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

Signaling Pathway

This compound targets the PI3Kα catalytic subunit, a key node in the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates this pathway and the point of inhibition by this compound.

Experimental Protocols

Cell Viability Assay for IC50 Determination (CellTiter-Glo® Luminescent Assay)

This protocol describes the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

This compound (STX-478)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest cells during the logarithmic growth phase.

-

Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL of complete medium.

-

Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-